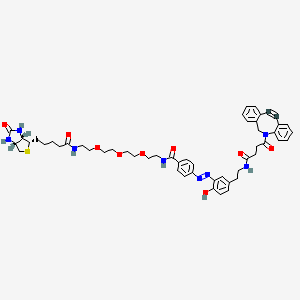
Diazo Biotin-PEG3-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazo Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry. Diazo allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4). PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).
Applications De Recherche Scientifique
Protein Labeling
Diazo Biotin-PEG3-DBCO has been used in the labeling of proteins. A study by Wilchek et al. (1986) developed a new biotin-containing reagent, p-diazobenzoyl biocytin (DBB), for labeling tyrosines and histidines in proteins. This reagent was effective in labeling both model proteins and erythrocyte membrane proteins, allowing for the detection of sub-nanogram levels of individual proteins (Wilchek, Ben‐Hur, & Bayer, 1986).
Enzyme Immobilization
Matsumoto et al. (2018) utilized a streptavidin-hydrogel, prepared with dibenzylcyclooctyne-modified branched poly(ethylene glycol) (DBCO-PEG), for enzyme immobilization on electrodes. This approach, using copper-free click chemistry, demonstrated enhanced performance and stability, suggesting its utility in biocatalytic applications (Matsumoto, Isogawa, Tanaka, & Kondo, 2018).
Diagnostic Applications
Scott et al. (2017) synthesized biotin-polyethylene glycol (biotin-PEG) gold nanoparticle probes for detecting biomarkers such as proteins and nucleic acids. These probes facilitated sensitive detection of targets like prostate-specific antigen and microRNAs, highlighting their potential in diagnostic applications (Scott, Garimella, Calabrese, & Mirkin, 2017).
Nucleic Acid Detection
Bernal-Méndez et al. (2003) reported the development of a new aqueous chemistry for labeling nucleic acids using labels containing a diazo function and biotin. This method preserved hybridization specificity and base pairing recognition, making it useful for DNA chip technologies (Bernal-Méndez, Tora, Sothier, Kotera, Troesch, & Laayoun, 2003).
Therapeutic Delivery
Klein et al. (2018) prepared folate-bearing formulations for siRNA delivery by complexing siRNA with azido-functionalized oligomers and surface-functionalizing them with various folate-conjugated DBCO-PEG agents. This method showed promise in targeting and gene silencing in tumor cells, indicating its potential in cancer therapy (Klein, Kern, Lee, Schmaus, Höhn, Gorges, Kazmaier, & Wagner, 2018).
Propriétés
Formule moléculaire |
C52H60N8O9S |
|---|---|
Poids moléculaire |
973.16 |
Nom IUPAC |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl]-2-hydroxyphenyl]diazenyl]benzamide |
InChI |
InChI=1S/C52H60N8O9S/c61-45-20-13-36(23-24-53-48(63)21-22-49(64)60-34-40-9-2-1-7-37(40)14-15-38-8-3-4-10-44(38)60)33-42(45)59-58-41-18-16-39(17-19-41)51(65)55-26-28-68-30-32-69-31-29-67-27-25-54-47(62)12-6-5-11-46-50-43(35-70-46)56-52(66)57-50/h1-4,7-10,13,16-20,33,43,46,50,61H,5-6,11-12,21-32,34-35H2,(H,53,63)(H,54,62)(H,55,65)(H2,56,57,66)/t43-,46-,50-/m0/s1 |
Clé InChI |
FPHXPUQEWGXHLT-FSLQXRBPSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)O)NC(=O)N2 |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Diazo Biotin-PEG3-DBCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




